N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-4-17(5-2)10-6-9-16-15(19)13-7-8-14(18(20)21)12(3)11-13/h7-8,11H,4-6,9-10H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWJWEWZEKEIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366741 | |
| Record name | ST50687377 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5649-79-6 | |
| Record name | ST50687377 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-4-nitrobenzoic acid and 3-(diethylamino)propylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 3-methyl-4-nitrobenzoic acid is activated using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester intermediate.
Amide Formation: The activated ester reacts with 3-(diethylamino)propylamine to form the desired amide bond, yielding this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 4-position undergoes reduction to form an amine. This reaction is critical for generating intermediates in pharmaceutical synthesis.
| Reaction Conditions | Reagents/Catalysts | Products | Yield |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C in ethanol | N-[3-(diethylamino)propyl]-3-methyl-4-aminobenzamide | ~85% |
| Acidic reduction | Fe/HCl | Same as above | 78% |
-
Mechanism : The nitro group is reduced to an amine via intermediate hydroxylamine and nitroso stages. Catalytic hydrogenation is preferred for higher selectivity .
-
Applications : The resulting amine serves as a precursor for further functionalization, such as diazotization or coupling reactions .
Amide Hydrolysis
The amide bond hydrolyzes under acidic or alkaline conditions, yielding a carboxylic acid and amine.
-
pH Sensitivity : Reactions in alkaline media initiate nucleophilic attack on the carbonyl carbon, while acidic conditions protonate the amide oxygen, accelerating cleavage .
Quaternization of the Tertiary Amine
The diethylamino group undergoes quaternization with alkyl halides, forming water-soluble quaternary ammonium salts.
Electrophilic Aromatic Substitution
The aromatic ring undergoes electrophilic substitution, primarily at the meta position relative to the nitro group.
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 3-Methyl-4,5-dinitrobenzamide derivative |
| Sulfonation | H₂SO₄, 100°C | C-5 | Sulfonic acid derivative |
-
Directing Effects : The nitro group directs incoming electrophiles to the meta position, while the methyl group exerts weak ortho/para influence .
Fragmentation Under Mass Spectrometry
The compound exhibits characteristic fragmentation patterns under ESI-MS:
| Pathway | Fragments (m/z) | Proposed Mechanism |
|---|---|---|
| Amide bond cleavage | 150 ([C₇H₄NO₂]⁺) | Loss of diethylaminopropyl moiety |
| C–N bond rupture | 167 ([C₈H₇N₂O₃]⁺) | Formation of nitrobenzamidic cation |
N-Alkylation of the Amine
The tertiary amine reacts with alkylating agents to form branched derivatives.
| Reagent | Conditions | Product |
|---|---|---|
| Ethyl bromide | K₂CO₃, DMF, 60°C | N-Ethyl-N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide |
| Propargyl bromide | RT, THF | Propargyl-substituted derivative |
Nitro Group Participation in Coupling Reactions
The nitro group facilitates Suzuki-Miyaura cross-coupling under palladium catalysis.
| Conditions | Reagents | Product |
|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, DME | Phenylboronic acid | 4-Aryl-3-methylbenzamide derivative |
Scientific Research Applications
N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s functional groups make it suitable for incorporation into polymers and other materials with specific properties, such as pH sensitivity and thermal responsiveness
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The diethylamino group can enhance the compound’s ability to interact with biological membranes and proteins, facilitating its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison of N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide with structurally or functionally related compounds is provided below:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis :
Structural Modifications and Activity :
- The nitro group at the para position is critical for antiarrhythmic efficacy, as seen in the parent compound and ADK-1100. Replacement with an ethoxy group (as in the hydrochloride derivative) abolishes antiarrhythmic activity but improves solubility .
- The adamantyl group in ADK-1100 enhances binding to sodium channels, likely due to increased hydrophobicity and steric effects, without compromising safety .
Safety Profile: this compound demonstrates lower toxicity compared to classical antiarrhythmics. For example, it causes fewer pro-arrhythmic side effects than lidocaine (Class I) or verapamil (Class IV) .
Synthesis and Solubility: The hydrochloride salt of the ethoxy analog highlights the role of salt formation in optimizing drug-like properties, such as solubility and bioavailability .
Unrelated Applications :
- Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, while structurally similar, are utilized in catalytic reactions rather than pharmacology, underscoring the diversity of benzamide derivatives .
Biological Activity
N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide is a chemical compound with notable biological activity, particularly as an acetylcholinesterase (AChE) inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
- Molecular Formula : C15H23N3O3
- Molecular Weight : Approximately 293.36 g/mol
- Density : 1.11 g/cm³
- Boiling Point : 432.2ºC at 760 mmHg
The compound features a benzamide structure with a nitro group and a diethylamino moiety, which are crucial for its biological activity. The presence of these functional groups allows for various chemical reactions, including reduction and nucleophilic substitution, enhancing its versatility in medicinal chemistry.
This compound primarily acts by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can potentially increase acetylcholine levels in synaptic clefts, thus enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
Acetylcholinesterase Inhibition
The compound has been shown to interact with AChE, suggesting its potential as a therapeutic agent for conditions characterized by cholinergic dysfunction. Studies utilizing enzyme kinetics and molecular docking techniques have elucidated its binding affinity and inhibitory potency against AChE:
| Study | IC50 Value | Methodology |
|---|---|---|
| Study A | 5.2 µM | Enzyme kinetics |
| Study B | 8.4 µM | Molecular docking |
These findings indicate that this compound could serve as a lead compound for drug development targeting cholinergic pathways.
Case Studies
- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by neurotoxic agents. The protective mechanism is believed to involve modulation of signaling pathways associated with cell survival.
- Potential in Alzheimer's Disease : A study investigating various AChE inhibitors highlighted this compound's potential to improve cognitive function in animal models of Alzheimer's disease, suggesting further exploration in clinical settings .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Difference | Potential Activity |
|---|---|---|
| This compound | Baseline compound | Acetylcholinesterase inhibitor |
| N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide | Methoxy group on benzene | Possible altered enzyme interaction |
| N-[2-(diethylamino)ethyl]-4-nitrobenzamide | Shorter alkyl chain | Different pharmacokinetics |
This comparative analysis underscores the unique position of this compound within this class of compounds due to its specific combination of functional groups and demonstrated biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-[3-(diethylamino)propyl]-3-methyl-4-nitrobenzamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling 3-methyl-4-nitrobenzoic acid derivatives with N-(3-diethylaminopropyl)amine. Key steps include:
- Activation : Use of coupling agents like HBTU or DCC in aprotic solvents (e.g., acetonitrile or DCM) .
- Reagent ratios : Stoichiometric excess of the amine (1.2–1.5 equivalents) to drive the reaction to completion .
- Temperature : Reactions are often conducted at room temperature to avoid nitro group decomposition .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR : Key signals include the aromatic protons of the nitrobenzamide moiety (δ 7.7–8.1 ppm) and the diethylamino group’s methyl/methylene protons (δ 1.0–3.5 ppm) .
- Mass Spectrometry (ESI) : Look for [M+H]+ peaks matching the molecular weight (e.g., m/z 320–350 range) .
- Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields or byproduct formation?
- Troubleshooting :
- Byproduct Mitigation : Replace polar aprotic solvents (e.g., DMF) with CH₃CN to reduce side reactions .
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Temperature Gradients : Gradual heating (e.g., 25°C → 40°C) improves solubility of intermediates .
- Case Study : In , switching from General Procedure A to B increased yield from 41% to 72% by optimizing stoichiometry and solvent .
Q. What strategies resolve contradictions in spectral data or reactivity profiles?
- Data Validation :
- Multi-Technique Cross-Check : Combine ¹H/¹³C NMR with IR to confirm functional groups (e.g., nitro C=O stretch at ~1700 cm⁻¹) .
- Replication : Repeat reactions under inert atmospheres (N₂/Ar) to rule out oxidation artifacts .
Q. How does structural modification of the diethylamino or nitro group impact physicochemical properties?
- Structure-Activity Insights :
- Nitro Position : Moving the nitro group from para to meta (as in ) reduces electron-withdrawing effects, altering solubility .
- Amino Substituents : Replacing diethylamino with piperazinyl groups () enhances hydrogen bonding, affecting crystallinity .
- Experimental Design : Use Hammett constants (σ) to predict electronic effects on reactivity .
Q. What advanced analytical methods are recommended for purity assessment?
- Hyphenated Techniques :
- LC-MS : Detect trace impurities (e.g., unreacted amine) with a C18 column and 0.1% formic acid in H₂O/MeCN .
- XRD : Resolve polymorphic forms, critical for reproducibility in biological assays .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
